molecular formula C13H12N4O B1348911 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole CAS No. 6659-92-3

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

Cat. No. B1348911
CAS RN: 6659-92-3
M. Wt: 240.26 g/mol
InChI Key: WNZKUNXGRZGIFX-UHFFFAOYSA-N
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Description

The compound “5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole” is a complex organic compound. It likely contains a benzotriazole core, which is a type of heterocyclic compound . The “5-Amino” and “4-methoxyphenyl” parts suggest the presence of an amino group and a methoxyphenyl group attached to the benzotriazole core .


Synthesis Analysis

While specific synthesis methods for “5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole” were not found, similar compounds are often synthesized through multi-step reactions involving various reagents . For instance, the synthesis of some pyrimidine derivatives involves the reaction of an amine, aromatic aldehydes, and malononitrile .


Molecular Structure Analysis

The molecular structure of “5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole” likely includes a benzotriazole core with an amino group and a methoxyphenyl group attached. The exact structure would depend on the positions of these groups on the benzotriazole core .

Scientific Research Applications

  • Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : A study synthesized benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, testing them as inhibitors of rat polymorphonuclear leukocyte 5-lipoxgenase and inhibitors of leukotriene D4 in vivo. These compounds showed broad inhibitory activity, particularly the benzthiazole analogues (Musser et al., 1987).

  • Mutagenicity Studies in River Pollution : Research identified non-chlorinated phenylbenzotriazole (non-ClPBTA) mutagens in river water, including compounds structurally related to 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole. These compounds, formed from dinitrophenylazo dyes, showed significant mutagenicity in Salmonella typhimurium and are considered potential environmental pollutants (Watanabe et al., 2006).

  • Central Nervous System Agents : Benzotriazole derivatives have been studied for their affinity to 5-HT1A and 5-HT2 receptors, indicating potential applications as central nervous system agents. A specific compound, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, was identified as a potent 5-HT1A receptor antagonist (Mokrosz et al., 1994).

  • Identification of Potent River Water Mutagens : Another study identified 2-[2-(acetylamino)-4-amino-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole as a potent mutagen in river water. This compound, along with similar derivatives, is a byproduct of industrial processes in textile dyeing factories, suggesting an environmental impact (Nukaya et al., 2001).

  • Antimicrobial Activities : Research into 1,2,4-triazole derivatives, including compounds related to 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole, showed that these derivatives have significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

  • Genotoxicity Studies : A study evaluated the genotoxic effects of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole in goldfish, using the micronucleus test and comet assay. This research contributes to understanding the environmental impact of such compounds on aquatic life (Masuda et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

2-(4-methoxyphenyl)benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-11-5-3-10(4-6-11)17-15-12-7-2-9(14)8-13(12)16-17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZKUNXGRZGIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352209
Record name 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole

CAS RN

6659-92-3
Record name 5-Amino-2-(4-methoxyphenyl)-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE
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